An In-Depth Technical Guide to 5,6-Diaminopyrimidine-2,4-dicarbonitrile (CAS 56785-00-3)
An In-Depth Technical Guide to 5,6-Diaminopyrimidine-2,4-dicarbonitrile (CAS 56785-00-3)
Introduction: The Diaminopyrimidine Scaffold in Modern Research
The diaminopyrimidine core is a privileged heterocyclic motif in medicinal chemistry and materials science.[1][2] These compounds are integral to a wide range of biologically active molecules, most notably as inhibitors of dihydrofolate reductase (DHFR), an enzyme crucial for nucleotide synthesis.[1] This inhibitory action is the basis for their use as antibacterial, antiparasitic, and even antineoplastic agents.[1][3] The strategic placement of amino groups allows for critical hydrogen bonding interactions with the active sites of various enzymes.[4]
5,6-diaminopyrimidine-2,4-dicarbonitrile is a unique derivative, featuring two amino groups and two nitrile functionalities. The electron-withdrawing nature of the nitrile groups is expected to significantly influence the electronic properties and reactivity of the pyrimidine ring, making it a compound of interest for the synthesis of novel polycyclic heterocyclic systems and as a potential pharmacophore.
Physicochemical Properties
The following table summarizes the predicted and inferred physicochemical properties of 5,6-diaminopyrimidine-2,4-dicarbonitrile. These are based on data from analogous compounds such as 2,4-diaminopyrimidine-5-carbonitrile and 5,6-diaminopyrazine-2,3-dicarbonitrile.[5][6][7]
| Property | Predicted/Inferred Value | Basis of Information |
| Molecular Formula | C₆H₄N₆ | Calculated |
| Molecular Weight | 160.14 g/mol | Calculated |
| Appearance | Off-white to pale brown solid/powder | Analogy to other diaminopyrimidines[2][5] |
| Melting Point | >250 °C (with decomposition) | High degree of nitrogen substitution and potential for strong intermolecular hydrogen bonding suggests a high melting point, similar to related heterocycles.[8] |
| Solubility | Sparingly soluble in water. Soluble in polar aprotic solvents (e.g., DMSO, DMF). | The amino groups may provide some water solubility, but the planar, aromatic nature and nitrile groups likely limit it.[5] |
| pKa | Basic pKa due to amino groups, acidic protons on the amino groups. | Diaminopyrimidines are known to have basic character.[5] |
| Stability | Stable under standard laboratory conditions. May be sensitive to strong acids, bases, and oxidizing agents. Should be stored in a cool, dry, and dark place under an inert atmosphere. | General stability of diaminopyrimidine derivatives.[9][10][11] |
Proposed Synthetic Pathway
A plausible synthetic route to 5,6-diaminopyrimidine-2,4-dicarbonitrile would likely involve the condensation of a suitable 1,3-dicarbonyl equivalent with a guanidine derivative, a common strategy for pyrimidine synthesis.[12][13] A potential multi-step synthesis is outlined below.
Diagram of Proposed Synthetic Workflow:
Caption: A generalized workflow for the synthesis of 5,6-diaminopyrimidine-2,4-dicarbonitrile.
Experimental Protocol (Hypothetical):
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Step 1: Synthesis of a Diaminopyrimidine Precursor.
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A potential starting point could be the reaction of a substituted malononitrile derivative with guanidine hydrochloride in the presence of a base like sodium ethoxide in ethanol.[13] The specific precursors would need to be chosen to allow for the subsequent introduction of the second nitrile and amino groups.
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-
Step 2: Nitration and Reduction or Direct Amination.
-
If a nitro group is introduced at the 5-position, it can be subsequently reduced to an amino group.
-
Alternatively, direct amination of a halogenated precursor could be employed.
-
-
Step 3: Introduction of Nitrile Groups.
-
If the nitrile groups are not present from the initial condensation, they could be introduced via a Sandmeyer-type reaction from an amino precursor or by nucleophilic substitution of a halogenated pyrimidine with a cyanide salt, potentially catalyzed by a transition metal.[14]
-
-
Purification and Characterization.
-
The crude product would likely require purification by recrystallization from a suitable solvent or by column chromatography.
-
The final structure should be confirmed by standard analytical techniques:
-
¹H NMR: Expected to show signals for the amino protons. The chemical shift will depend on the solvent.
-
¹³C NMR: Signals corresponding to the carbon atoms of the pyrimidine ring and the nitrile groups are expected.
-
IR Spectroscopy: Characteristic stretching frequencies for N-H (amino groups) and C≡N (nitrile groups) should be observable.
-
Mass Spectrometry: To confirm the molecular weight of the compound.
-
-
Reactivity and Potential Applications
The chemical reactivity of 5,6-diaminopyrimidine-2,4-dicarbonitrile is dictated by its functional groups:
-
Amino Groups: These are nucleophilic and can undergo reactions such as acylation, alkylation, and condensation with carbonyl compounds to form Schiff bases.[15] They also impart basic properties to the molecule.
-
Nitrile Groups: These groups are susceptible to hydrolysis to form carboxamides or carboxylic acids under acidic or basic conditions.[4] They can also participate in cycloaddition reactions.
-
Pyrimidine Ring: The electron-withdrawing nitrile groups will make the pyrimidine ring electron-deficient and potentially susceptible to nucleophilic aromatic substitution, although the amino groups are activating.
Given the biological activity of many diaminopyrimidine derivatives, this compound could be a valuable intermediate for the synthesis of:
-
Novel Kinase Inhibitors: The diaminopyrimidine scaffold is a known hinge-binder for many kinases.[4][16][17]
-
DHFR Inhibitors: As a diaminopyrimidine, it could be explored for antimicrobial or anticancer properties.[1]
-
Fused Heterocyclic Systems: The adjacent amino groups and the nitrile functionalities provide reactive sites for the construction of novel fused ring systems like pteridines or purine analogs.[15]
Diagram of Potential Reaction Pathways:
Caption: Potential reactivity of 5,6-diaminopyrimidine-2,4-dicarbonitrile.
Safety and Handling
While specific toxicity data for CAS 56785-00-3 is unavailable, related diaminopyrimidine and aminonitrile compounds can be harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[6][11] Therefore, the following precautions are recommended:
-
Handle in a well-ventilated area, preferably a fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust.
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
5,6-diaminopyrimidine-2,4-dicarbonitrile represents an intriguing but underexplored molecule. Based on the rich chemistry of the diaminopyrimidine scaffold, it holds significant potential as a building block for the synthesis of novel compounds with interesting biological and material properties. Further experimental work is necessary to fully elucidate its physical and chemical characteristics and to explore its utility in various fields of research and development.
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